molecular formula C21H19Cl2N3O3 B252000 N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Numéro de catalogue B252000
Poids moléculaire: 432.3 g/mol
Clé InChI: YVTUUEWWPGCSMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain, inflammation, and other physiological processes. JNJ-1661010 has been studied for its potential therapeutic applications in pain management, inflammation, and anxiety disorders.

Mécanisme D'action

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide increases the levels of anandamide, which can activate cannabinoid receptors in the body. Activation of these receptors can lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to increase the levels of anandamide in the body, which can activate cannabinoid receptors. Activation of these receptors can lead to the reduction of pain and inflammation. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects, possibly through the modulation of the endocannabinoid system.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been used extensively in preclinical studies to investigate its potential therapeutic applications. One advantage of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some studies.

Orientations Futures

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications. Future research could focus on the development of more potent and selective FAAH inhibitors. Additionally, clinical trials could investigate the safety and efficacy of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in humans for the treatment of pain, inflammation, and anxiety disorders.

Méthodes De Synthèse

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The exact details of the synthesis method have not been disclosed in the public domain.

Applications De Recherche Scientifique

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. Preclinical studies have shown that N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

Propriétés

Formule moléculaire

C21H19Cl2N3O3

Poids moléculaire

432.3 g/mol

Nom IUPAC

N-[3-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H19Cl2N3O3/c1-13-3-4-14(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)16-11-15(22)5-6-17(16)23/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28)

Clé InChI

YVTUUEWWPGCSMH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.